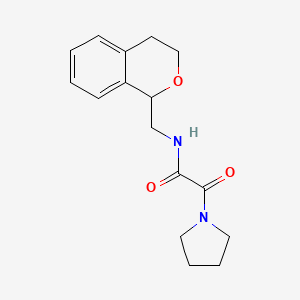![molecular formula C24H25NO4 B12486251 2,2-dimethyl-3'-phenyl-2',3',4',4a'-tetrahydro-1'H,6'H-spiro[1,3-dioxane-5,5'-pyrido[1,2-a]quinoline]-4,6-dione](/img/structure/B12486251.png)
2,2-dimethyl-3'-phenyl-2',3',4',4a'-tetrahydro-1'H,6'H-spiro[1,3-dioxane-5,5'-pyrido[1,2-a]quinoline]-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrido[1,2-a]quinoline]-2,4-dione is a complex organic compound with a unique spiro structure This compound is characterized by its hexahydrospiro configuration, which involves a dioxane ring fused with a pyridoquinoline system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrido[1,2-a]quinoline]-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with appropriate diketones under acidic conditions to form the pyridoquinoline core. Subsequent cyclization and spiro formation are achieved through reactions with dioxane derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and advanced purification techniques such as chromatography and recrystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6,6-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrido[1,2-a]quinoline]-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced hexahydrospiro compounds, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
6,6-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrido[1,2-a]quinoline]-2,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,6-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrido[1,2-a]quinoline]-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Possess diverse biological activities and are used in the synthesis of various pharmaceuticals.
Thiadiazoles: Display a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
6,6-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrido[1,2-a]quinoline]-2,4-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H25NO4 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2',2'-dimethyl-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-dioxane]-4',6'-dione |
InChI |
InChI=1S/C24H25NO4/c1-23(2)28-21(26)24(22(27)29-23)15-18-10-6-7-11-19(18)25-13-12-17(14-20(24)25)16-8-4-3-5-9-16/h3-11,17,20H,12-15H2,1-2H3 |
Clave InChI |
FFKMTTGOGWVVPB-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C2(CC3=CC=CC=C3N4C2CC(CC4)C5=CC=CC=C5)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12486182.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486184.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12486195.png)

![4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486216.png)
![6-Methyl-4-{[3-(trifluoromethyl)benzyl]oxy}quinoline-2-carboxylic acid](/img/structure/B12486218.png)
![2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone](/img/structure/B12486222.png)
![5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486223.png)
![Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486225.png)
![N-[4-(ethylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12486231.png)
![5-(2,6-difluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12486237.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12486241.png)
![ethyl 2-({[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12486242.png)

